Clivoline

Description

Historical Context and Initial Discovery of Clivoline

This compound is a naturally occurring chemical compound that was first identified in plants belonging to the Clivia genus. researchgate.net Specifically, it has been isolated from Clivia miniata (Amaryllidaceae). researchgate.netmdpi.com The initial discovery and characterization of this compound were part of broader phytochemical investigations into the Amaryllidaceae family, which is known for producing a wide array of structurally diverse and biologically active alkaloids. mdpi.com Research into the constituents of Clivia miniata led to the isolation of several alkaloids, including this compound, and its structural elucidation was accomplished through various spectroscopic and chemical methods. researchgate.net Further studies have also identified this compound in other plant species, such as Solanum mauritianum. nih.gov

The total synthesis of this compound has been a subject of interest in organic chemistry, with the first asymmetric synthesis of natural (+)-clivonine (a closely related compound, often used interchangeably with this compound in some literature) being a notable achievement. nih.govrsc.org This synthesis work helped to confirm the absolute stereochemistry of the molecule. nih.gov The molecular formula for this compound is C₂₁H₂₇NO₇. csic.esupm.edu.my

This compound within the Amaryllidaceae Alkaloid Family

This compound belongs to the large and structurally diverse Amaryllidaceae alkaloid family. mdpi.com This family of compounds is characterized by a wide range of skeletal types, and this compound is classified as a lycorine-type alkaloid. nih.gov The Amaryllidaceae alkaloids are biosynthesized from the amino acids phenylalanine and tyrosine. nih.gov

Within the Amaryllidaceae family, several structural types of alkaloids have been identified, including lycorine, homolycorine, galanthamine (B1674398), and haemanthamine (B1211331) types. mdpi.com this compound and its related compounds, such as clivonine (B1252410) and clividine, are part of the lycorenine-type subgroup. nih.govnih.govnih.gov The structural diversity within this alkaloid family is a result of different enzymatic pathways that modify the basic alkaloid skeletons.

Table 1: Classification of this compound

| Category | Classification |

| Family | Amaryllidaceae Alkaloids mdpi.com |

| Structural Type | Lycorine-type nih.gov |

| Subgroup | Lycorenine-type nih.gov |

Broader Context of Natural Product Alkaloid Research

The study of natural product alkaloids is a significant field within chemistry and pharmacology due to their potent biological activities and structural complexity. florajournal.com Alkaloids are nitrogen-containing organic compounds found in a wide variety of organisms, including plants, fungi, and bacteria. researchgate.net They have been a source of new drugs and have served as templates for the development of synthetic pharmaceuticals for centuries. florajournal.comresearchgate.net

Research in this area focuses on several key aspects:

Isolation and Structure Elucidation: The discovery of new alkaloids from natural sources and the determination of their complex three-dimensional structures.

Total Synthesis: The laboratory synthesis of these complex molecules, which provides confirmation of their structure and allows for the preparation of analogs for further study. organic-chemistry.orgcaltech.edu

Biosynthesis: Understanding the enzymatic pathways that organisms use to construct these intricate molecules. ku.dk

Biological Activity: Investigating the pharmacological effects of these compounds, which can range from medicinal to toxic. researchgate.net

The interest in alkaloids stems from their diverse and potent biological activities, which include anti-tumor, anti-viral, anti-inflammatory, and analgesic properties. researchgate.net The structural diversity of alkaloids makes them a rich source for drug discovery and development. nih.gov

Table 2: Key Research Areas in Natural Product Alkaloids

| Research Area | Focus |

| Isolation & Elucidation | Discovery and structural determination of new alkaloids. |

| Total Synthesis | Laboratory preparation to confirm structure and create analogs. organic-chemistry.orgcaltech.edu |

| Biosynthesis | Study of the natural enzymatic pathways for alkaloid formation. ku.dk |

| Biological Activity | Investigation of pharmacological and toxicological effects. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C21H27NO7 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

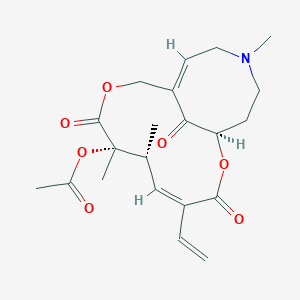

[(1R,4Z,6R,7S,11Z)-4-ethenyl-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadeca-4,11-dien-7-yl] acetate |

InChI |

InChI=1S/C21H27NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-,16-7-/t13-,17-,21+/m1/s1 |

InChI Key |

LIEIOJNANXUNDT-WIOQBUNOSA-N |

SMILES |

CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |

Isomeric SMILES |

C[C@@H]1/C=C(\C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@@]1(C)OC(=O)C)C)/C=C |

Canonical SMILES |

CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |

Origin of Product |

United States |

Ii. Natural Occurrence and Botanical Sources of Clivoline

Isolation from Solanum mauritianum (Woolly Nightshade)

Solanum mauritianum, a species native to South America, is a notable source of clivoline. acs.orgsci-hub.se Studies have focused on the fruit of this plant, revealing a complex mixture of secondary metabolites. researchgate.net

Detailed analysis using advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) has identified this compound within the fruit of Solanum mauritianum. nih.govbibliomed.org Research has shown that the distribution of phytochemicals is not uniform throughout the fruit. Specifically, the ripe fruit coat of S. mauritianum exhibits the richest chemical diversity, containing a higher number of unique metabolites compared to the unripe fruit. bibliomed.org It is in the ripe fruit coat that this compound has been detected. nih.govbibliomed.org

The fruit of Solanum mauritianum contains a variety of chemical compounds. researchgate.net Metabolomic profiling has revealed that alkaloids constitute a significant portion of the identified metabolites, accounting for approximately 33.3% of the total. bibliomed.org In addition to alkaloids like this compound, the fruits also contain other classes of compounds such as flavonoids, saponins, and phenols. researchgate.net Quantitative analysis has shown that the leaves generally have a higher concentration of total alkaloids (0.59 g ± 0.08) and phenols (11.7 mg/g) compared to the fruits, which have an alkaloid content of 0.34 g ± 0.04 and a phenol (B47542) content of 7.2 mg/g. researchgate.net However, the flavonoid content is higher in the fruits (5.6 mg/g) than in the leaves (4.2 mg/g). researchgate.net

**Table 1: Phytochemicals Identified in *Solanum mauritianum***

| Compound Class | Presence in Fruit | Key Findings |

|---|---|---|

| Alkaloids | Detected, including this compound | Constitute 33.3% of metabolites in fruit extracts. bibliomed.org this compound is specifically found in the ripe fruit coat. nih.govbibliomed.org |

| Terpenoids | Detected | Account for 21.2% of metabolites in fruit extracts. bibliomed.org |

| Flavonoids | Detected | Higher concentration in fruits (5.6 mg/g) than in leaves. researchgate.net |

| Phenols | Detected | Present in fruits (7.2 mg/g). researchgate.net |

| Saponins | Detected | Present in fruits (4.3 mg/g). researchgate.net |

| Tannins | Detected | Present in fruits (4.59 mg/g). researchgate.net |

Specificity of this compound Presence in Fruit Components

Presence in Clivia miniata (Natal Lily)

Despite its name, which suggests an origin from the genus Clivia, the isolation of this compound from Clivia miniata is not substantiated in recent scientific literature. The plant is, however, well-known for producing a diverse array of other Amaryllidaceae alkaloids. nih.govnih.gov

Current research on the chemical constituents of Clivia miniata, including its roots, has not confirmed the presence of this compound. nih.govresearchgate.net Extensive studies on the roots and other parts of the plant have led to the isolation of numerous other alkaloids. nih.govbibliomed.org For instance, UPLC-MS analysis of root extracts identified thirteen different alkaloids, but this compound was not among them. researchgate.net The primary alkaloids found in the roots and leaves responsible for the plant's bioactivity include lycorine. nih.govbibliomed.org

Clivia miniata is a rich source of various types of Amaryllidaceae alkaloids. nih.gov The major alkaloids isolated from the plant are lycorine, clivimine, and haemanthamine (B1211331). nih.gov Other identified alkaloids belong to several structural classes, including homolycorine, belladine, tazettine, and galanthamine (B1674398) types. nih.gov Novel alkaloids such as clivonidine, cliviamartine, and cliniatines have also been isolated from this species. acs.orgnih.govebi.ac.uk This diverse alkaloid profile contributes to the plant's traditional medicinal uses and its toxicity. bibliomed.orgresearchgate.net

**Table 2: Representative Alkaloids Isolated from *Clivia miniata***

| Alkaloid Name | Structural Type | Reference |

|---|---|---|

| Lycorine | Lycorine | nih.govnih.gov |

| Clivimine | Homolycorine | nih.govnih.gov |

| Haemanthamine | Haemanthamine | nih.gov |

| Clivonine (B1252410) | Not Specified | nih.gov |

| Cliviamartine | Not Specified | nih.gov |

| Clivonidine | Not Specified | acs.org |

| Galanthamine | Galanthamine | nih.gov |

| Tazettine | Tazettine | nih.gov |

| Belladine | Belladine | nih.gov |

| Cliniatines A-C | Complex (Dimethylpyridine + Lycorine/Galanthamine) | kegg.jp |

Identification of this compound in Root Extracts

Ecological and Evolutionary Significance of this compound in Host Plants

The presence of alkaloids like this compound in plants is not accidental but is the result of evolutionary pressures. These secondary metabolites play crucial roles in the plant's interaction with its environment. capes.gov.brthemarthablog.com One of the primary functions of alkaloids is to serve as a chemical defense against herbivores and pathogens. capes.gov.br The toxicity or unpalatability of these compounds can deter feeding by insects and larger animals, thus providing a survival advantage to the plant. capes.gov.br

In the case of Solanum mauritianum, the production of a diverse array of secondary metabolites, including alkaloids, is consistent with defense strategies commonly observed in the Solanaceae family. researchgate.net The evolution of these chemical defense pathways is complex, with evidence suggesting that the ability to produce certain classes of alkaloids, such as tropane (B1204802) and pyrrolizidine (B1209537) alkaloids, may have arisen independently in different plant lineages. kegg.jp This convergent evolution highlights the importance of these compounds for plant survival. The diversity in alkaloid composition, even within a single plant genus, is thought to be driven by specific ecological needs and interactions with local herbivores and pathogens. Therefore, this compound likely contributes to the defensive chemical arsenal (B13267) of S. mauritianum, protecting it from natural enemies.

Iii. Isolation and Advanced Characterization Methodologies for Clivoline

Extraction and Isolation Techniques for Alkaloids Containing Clivoline

The initial step in studying this compound involves its separation from the complex matrix of the plant material in which it occurs. This is a multi-stage process that begins with extraction and is followed by purification.

Solvent extraction is a primary method for isolating medicinally active compounds from plant tissues. unido.org The choice of solvent is critical and is based on the polarity and solubility of the target alkaloid. For the extraction of alkaloids like this compound, polar solvents are often employed.

A common approach involves solid-liquid extraction using methanol. researchgate.netupm.edu.my In this procedure, the dried and powdered plant material is submerged in the solvent, allowing the soluble phytochemicals, including this compound, to dissolve. nih.gov Factors such as temperature, extraction time, and the ratio of solvent to solid material are optimized to maximize the extraction efficiency. nih.gov Alternative solvents like ethanol (B145695) are also widely used due to their effectiveness and safety. coleparmer.com

The process typically involves the following stages:

The solvent penetrates the solid plant matrix. nih.gov

this compound and other solutes dissolve into the solvent. nih.gov

The solute-rich solvent diffuses out of the plant material. nih.gov

The resulting solution, known as the crude extract, is collected. nih.gov

Following the initial soak, the solid plant matter is filtered out, often using equipment like a Büchner funnel and a vacuum flask, leaving a solution of the solvent and the extracted compounds. coleparmer.com The solvent is then typically removed under reduced pressure using a rotary evaporator to yield the crude extract. coleparmer.com

The crude extract obtained from solvent extraction contains a mixture of numerous compounds. researchgate.net Therefore, chromatographic techniques are essential to isolate this compound from other alkaloids and secondary metabolites. core.ac.uk Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase. biotage.com

Flash Chromatography: This is a rapid form of column chromatography often used for the initial purification of crude extracts. ukm.my The crude extract is loaded onto a column packed with a solid stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is pushed through the column under pressure, separating the components based on their affinity for the stationary phase. biotage.comukm.my

High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, HPLC is often the method of choice. core.ac.uk This technique uses high pressure to pass the solvent through a column containing very fine particles, providing high resolution and separating complex mixtures with great efficiency. lcms.cz Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly common for purifying alkaloids.

The purity of the isolated fractions is monitored using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netcore.ac.uk

Solvent-Based Extraction Approaches

Structural Elucidation Techniques for this compound

Once a pure sample of this compound is obtained, its chemical structure must be unequivocally determined. This is accomplished by a combination of powerful spectroscopic and analytical methods. numberanalytics.com

Spectroscopic techniques are indispensable for determining the molecular structure of an unknown compound. numberanalytics.com

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. aspect-analytics.com High-resolution mass spectrometry (HRMS) can measure the mass with extremely high accuracy, which is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. currenta.de For this compound, HRMS would confirm its molecular formula as C₂₁H₂₇NO₇. ebi.ac.uk Fragmentation analysis within the mass spectrometer provides additional clues about the molecule's structure by showing the masses of smaller pieces of the original molecule. currenta.de

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₁H₂₇NO₇ | ebi.ac.uk |

| Monoisotopic Mass | 405.17875 Da | ebi.ac.uk |

| Average Mass | 405.442 Da | ebi.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for determining the detailed atomic connectivity of a molecule in solution. rsc.org

¹H NMR (Proton NMR): This experiment identifies the different types of hydrogen atoms in the molecule and provides information about their chemical environment and how they are connected to each other.

¹³C NMR (Carbon NMR): This experiment determines the number and types of carbon atoms in the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced experiments establish correlations between different nuclei. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons), while HMBC (Heteronuclear Multiple Bond Correlation) reveals connections between protons and carbons that are two or three bonds apart.

Together, these NMR experiments allow chemists to piece together the carbon-hydrogen framework of the this compound molecule and determine the placement of functional groups, such as the ketone and ester groups it contains. ebi.ac.ukresearchgate.net

While NMR and MS can define the connectivity of a molecule, they often cannot determine its absolute three-dimensional stereochemistry. X-ray crystallography is the definitive method for establishing the precise arrangement of atoms in space. wikipedia.orglibretexts.org

The technique requires the compound to be in a crystalline form. nih.gov A beam of X-rays is directed at the crystal, and the X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. youtube.com By analyzing the angles and intensities of these diffracted beams, scientists can calculate the electron density within the crystal and thereby determine the exact position of every atom in the molecule. wikipedia.org This provides an unambiguous determination of the molecule's absolute configuration, including the stereochemistry at all chiral centers. libretexts.org The detailed InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) strings for this compound indicate a specific, determined stereochemistry, which is typically confirmed using this method. ebi.ac.ukmpg.de

Application of Spectroscopic Methods (e.g., NMR, Mass Spectrometry for structural confirmation)

Chemosystematic Implications of this compound's Occurrence

Chemosystematics, or chemophenetics, is the field of study that uses the chemical constituents of organisms to understand their taxonomic and evolutionary relationships. nih.govnih.gov The distribution of specific secondary metabolites, like alkaloids, is often unique to certain plant families, genera, or species.

The presence of this compound, a pyrrolizidine (B1209537) alkaloid, has been identified in various plant species, including Eleusine indica (Indian goosegrass), Solanum mauritianum, and plants of the genus Erysimum. researchgate.netupm.edu.mympg.deresearchgate.net The occurrence of this specific compound serves as a chemical marker. Documenting the presence or absence of this compound and related alkaloids across different species helps botanists and chemists to:

Contribute to the chemical fingerprinting of a taxon. uenf.br

Provide additional evidence for taxonomic classifications based on morphology and genetics. nih.gov

Suggest potential evolutionary relationships between different plant groups that have developed similar biosynthetic pathways.

Therefore, the study of this compound's distribution is not only important for understanding the compound itself but also contributes valuable data to the broader field of plant systematics. nih.gov

Iv. Analytical Methods for Detection and Quantification of Clivoline

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) for Metabolomic Profiling

LC-QTOF-MS/MS is a powerful hyphenated technique frequently applied in metabolomic profiling for the identification and quantification of complex chemical mixtures, offering high sensitivity and resolution. nih.govlcms.czmdpi.com This method combines the separation capabilities of liquid chromatography (LC) with the accurate mass measurement and fragmentation information provided by quadrupole time-of-flight mass spectrometry (QTOF-MS/MS). nih.govmdpi.commdpi.com

In the context of Clivoline analysis, LC-MS-based metabolomic profiling has been utilized to identify this compound in biological samples and plant extracts. For instance, this compound was identified in cow urine using nLC-MS/MS analysis as part of a metabolome study. animbiosci.orgresearchgate.net Another study employing LC-QTOF-MS/MS for metabolomic profiling of Solanum mauritianum fruit components also identified this compound. nih.gov The LC-QTOF-MS analysis in this study involved reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) with a C18 column and electrospray ionization (ESI) in positive mode. nih.gov

LC-QTOF-MS/MS allows for both targeted and untargeted metabolomic approaches, providing broad coverage of metabolites. lcms.cznih.govfrontiersin.org The accurate mass data obtained from QTOF-MS is crucial for confirming the identity of compounds like this compound and elucidating their structures based on fragmentation patterns. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds, including alkaloids like this compound. researchgate.netasianpubs.org While general HPLC methods for compounds like citicoline (B1669096) have been reported, specific detailed methodologies for this compound are often integrated into studies utilizing hyphenated techniques like LC-MS. researchgate.netasianpubs.org

HPLC is often coupled with different detectors, such as UV detectors or mass spectrometers, to enhance its analytical capabilities. ijarnd.comnih.gov The choice of stationary phase (e.g., C18) and mobile phase composition in HPLC is critical for achieving adequate separation of this compound from other components in a sample. asianpubs.orgresearchgate.net

In one study, HPLC was used for fractionation of cow urinary peptides, and these fractions were subsequently analyzed by nLC-MS/MS, leading to the identification of this compound. animbiosci.orgresearchgate.net This highlights the role of HPLC as a separation step prior to more sensitive detection methods.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is typically used for the separation of volatile or semi-volatile compounds. ijarnd.comresearchgate.netcabidigitallibrary.org While GC-MS is a common hyphenated technique for analyzing various organic compounds, including some alkaloids, its direct application for this compound might be limited unless the compound can be suitably derivatized to increase its volatility. nih.govijarnd.comresearchgate.netnih.gov

GC-MS has been applied in the analysis of Amaryllidaceae alkaloids, the family to which Clivia miniata belongs. nih.gov Studies have utilized GC coupled with electron impact mass spectrometry (GC-EIMS) and chemical ionization mass spectrometry (GC-CIMS) for the identification of homolycorine-type alkaloids in extracts from Clivia miniata. nih.gov This suggests that GC-based methods, particularly when coupled with MS, can be relevant for analyzing alkaloids within the same plant family as this compound.

Capillary Electrophoresis (CE) for Complex Mixture Analysis

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary. thermofisher.comclinicallab.commdpi.com CE offers high separation efficiency and is suitable for analyzing complex mixtures, including charged molecules. thermofisher.commdpi.com

CE can be coupled with mass spectrometry (CE-MS) to provide both separation and identification capabilities. lcms.czchromatographyonline.com While CE has been explored for the analysis of compounds like choline, which is related in some biological contexts, specific applications of CE solely for the detection and quantification of this compound are less commonly reported compared to LC- or GC-based methods. nih.govsielc.commdpi.com However, CE-MS is recognized as a tool for metabolomic analysis, which could potentially include the analysis of this compound in complex biological samples. lcms.cz

Advancements in Hyphenated Techniques for Trace Analysis

Hyphenated techniques, which combine two or more analytical methods, have significantly advanced the capabilities for trace analysis of compounds like this compound in complex matrices. ijarnd.comchromatographytoday.comnih.govresearchgate.net The coupling of chromatographic separation techniques (LC, GC, CE) with spectroscopic detection methods (MS, UV, IR, NMR) provides enhanced specificity, accuracy, and sensitivity. ijarnd.comchromatographytoday.comnih.govresearchgate.net

LC-MS/MS and LC-QTOF-MS/MS are prominent examples of hyphenated techniques used for the identification and quantification of metabolites, including this compound, in complex biological and environmental samples. nih.govnih.govlcms.czmdpi.comanimbiosci.orgresearchgate.netmdpi.com These techniques allow for the detection of compounds at very low concentrations and provide detailed structural information through fragmentation. nih.govsigmaaldrich.comthermofisher.com The use of tandem mass spectrometry (MS/MS) in these hyphenated systems helps to overcome challenges associated with analyzing complex mixtures by providing more selective detection. nih.gov

V. Biosynthetic Pathways of Clivoline

Proposed Precursor Derivations for Amaryllidaceae Alkaloids

The biosynthesis of Amaryllidaceae alkaloids, including Clivoline, fundamentally begins with the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govresearchgate.netnih.govcore.ac.uk These amino acids serve as the primary building blocks, providing the C6-C1 unit derived from phenylalanine and the N-C2-C6 unit derived from tyrosine, which are ultimately condensed to form the norbelladine (B1215549) backbone. nih.gov

Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). nih.govcore.ac.uk Trans-cinnamic acid undergoes further modifications, including hydroxylation by cinnamate (B1238496) 4-hydroxylase (CYP73A1) to yield 4-hydroxycinnamic acid. nih.gov This intermediate is potentially converted to 3,4-dihydroxycinnamic acid or 4-hydroxybenzaldehyde, and subsequently to 3,4-dihydroxybenzaldehyde (B13553) (also known as protocatechuic aldehyde). nih.govcore.ac.uk

Concurrently, tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine (B21549). nih.govcore.ac.ukfrontiersin.orgmdpi.com TYDC is considered a key regulatory enzyme in the biosynthesis of various isoquinoline (B145761) alkaloids, controlling the transition from primary to specialized metabolism and ensuring the supply of tyramine. core.ac.uk

Enzymatic Steps and Intermediates in this compound Biosynthesis

The core biosynthetic pathway for Amaryllidaceae alkaloids involves the condensation of 3,4-dihydroxybenzaldehyde and tyramine to form a Schiff base intermediate, norcraugsodine. nih.govfrontiersin.orgrsc.orgresearchgate.netnih.gov This condensation is catalyzed by enzymes such as norbelladine synthase (NBS). researchgate.netfrontiersin.orgresearchgate.netnih.govjst.go.jpuniprot.org The Schiff base is then reduced by an enzyme like noroxomaritidine/norcraugsodine reductase (NR) to yield norbelladine, a central intermediate for all Amaryllidaceae alkaloids produced in plants. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govjst.go.jp

Following the formation of norbelladine, a series of enzymatic modifications occur, including O- and N-methylations, C-C and C-O bond formation, oxidations, reductions, demethylations, and hydroxylations. frontiersin.orgresearchgate.net These reactions lead to the diverse structural types of Amaryllidaceae alkaloids. frontiersin.orgresearchgate.net A key step is the cyclization of O-methylnorbelladine, formed by the methylation of norbelladine, through alternative oxidative phenol (B47542) coupling reactions (ortho-para, para-para, and para-ortho), which determine the specific alkaloid skeleton type. nih.gov Cytochrome P450 enzymes, particularly the CYP96T family, are implicated in these oxidative coupling steps, introducing structural diversity. researchgate.netrsc.orgresearchgate.net

While the general pathway to the norbelladine backbone and subsequent oxidative coupling steps are established for many Amaryllidaceae alkaloids, the specific enzymatic steps and intermediates directly leading to the complex structure of this compound from this common intermediate require further detailed elucidation. This compound's structure suggests further modifications, including esterification and additional cyclization or rearrangement events, building upon the norbelladine scaffold.

Genetic and Molecular Basis of this compound Production in Plants

Understanding the genetic and molecular basis of this compound production involves identifying the genes encoding the enzymes responsible for its specific biosynthetic steps and the regulatory mechanisms controlling their expression. While the identity of many Amaryllidaceae alkaloid biosynthetic genes was historically not fully characterized, recent comparative transcriptomic and biochemical approaches have led to significant progress. researchgate.netcore.ac.uk

Genes encoding enzymes involved in the early steps of Amaryllidaceae alkaloid biosynthesis, such as PAL and TYDC, have been identified in various Amaryllidaceae species. nih.govresearchgate.netcore.ac.ukfrontiersin.orgmdpi.com For instance, LrPAL1 and LrPAL2 have been cloned from Lycoris radiata, demonstrating the presence of PAL in this family. nih.gov Transcriptome analysis of species like Narcissus papyraceus and Lycoris aurea has identified putative genes encoding enzymes like PAL, TYDC, O-methyltransferases (OMTs), N-methyltransferases (NMTs), and P450s, based on sequence analysis. researchgate.netcore.ac.uk Norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) genes have also been identified in species such as Narcissus pseudonarcissus and Leucojum aestivum. frontiersin.orgresearchgate.netjst.go.jpuniprot.org

Despite these advancements, the precise genes and enzymes specifically catalyzing the late-stage modifications that are unique to this compound biosynthesis are still areas of ongoing research. A complete molecular understanding of this compound production requires the identification and functional characterization of these specific enzymes.

Comparative Biosynthesis with Related Carboxylic Ester Alkaloids

This compound is a carboxylic ester alkaloid, a characteristic shared with other specialized metabolites. Within the Amaryllidaceae family, many alkaloids are derived from the norbelladine backbone and undergo diverse modifications, including esterification. Comparing the biosynthesis of this compound with other related carboxylic ester Amaryllidaceae alkaloids would involve examining the specific enzymatic steps and gene clusters responsible for the ester bond formation and the nature of the carboxylic acid moiety attached.

While the core pathway up to norbelladine and the initial oxidative coupling steps are common to various Amaryllidaceae alkaloids like galanthamine (B1674398), lycorine, and crinine, the subsequent tailoring steps, including esterification, diverge to produce the wide array of structures observed. researchgate.netfrontiersin.orgrsc.orgresearchgate.net For instance, studies on the biosynthesis of galanthamine, another Amaryllidaceae alkaloid, have identified specific enzymes involved in its late-stage synthesis, such as NMT and aldo-keto reductase (AKR). frontiersin.org

Understanding the comparative biosynthesis would involve identifying homologous enzymes or novel enzyme families responsible for the esterification in this compound compared to other ester-containing Amaryllidaceae alkaloids. This could involve acyltransferases that transfer a specific carboxylic acid moiety to a hydroxyl group on the alkaloid scaffold. Research into the genetic loci containing the genes for these tailoring enzymes in this compound-producing plants would provide insights into the evolutionary diversification of alkaloid structures within the Amaryllidaceae.

Vi. Preclinical Biological Activities and Molecular Mechanisms of Clivoline

In Vitro Cellular Studies and Mechanistic Investigations

In vitro studies using various cell lines are crucial for understanding the direct effects of clivoline at the cellular level and for exploring its potential mechanisms of action.

Potential Contribution to Cytotoxic Effects in Cancer Cell Lines (e.g., U-87 MG glioblastoma cells)

Research has explored the potential cytotoxic effects of various compounds on cancer cell lines, including U-87 MG human glioblastoma cells. For instance, studies have investigated the antiproliferative and apoptotic effects of agents like Cl-amidine on U-87 MG cells, demonstrating dose- and time-dependent inhibition of cell proliferation and induction of apoptosis through mechanisms involving mitochondrial depolarization. nih.gov Another compound, Cannabidiol (CBD), has also shown cytotoxic effects on U87MG glioblastoma cells, inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation, decreased glutathione (B108866) levels, and activation of caspases. mdpi.com CBD treatment in U87MG cells also led to apoptosis via RIPK3 and involved VDAC1, suggesting alterations in mitochondrial permeability and calcium influx. mdpi.com While these studies highlight the susceptibility of U-87 MG cells to cytotoxic agents and the diverse mechanisms involved, direct research specifically detailing this compound's cytotoxic effects and mechanisms in U-87 MG cells was not found in the provided search results. However, the U-87 MG cell line is a widely used model in cancer biology research to study cell growth, molecular mechanisms, signaling pathways, and for drug screening and testing. cytion.com

Evaluation of Enzyme Modulation (e.g., BACE-1 in Alzheimer's disease models)

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is an enzyme considered a prime drug target for Alzheimer's disease (AD) due to its critical role in the production of amyloid-beta (Aβ), which aggregates and is implicated in AD pathophysiology. escholarship.orgnih.gov BACE-1 activity and concentration are increased in the brains and bodily fluids of AD patients. escholarship.org Inhibition of BACE-1 is a therapeutic approach being investigated to slow down Aβ production. nih.gov In vitro models of AD using chemicals and environmental agents are instrumental in understanding the disease's pathophysiology. frontiersin.org These models can involve studying the modulation of enzymes like BACE-1. For example, some in vitro studies have shown that certain conditions or agents can modulate BACE1 activity, affecting the processing of amyloid precursor protein (APP) and Aβ production. frontiersin.org While the provided search results discuss the importance of BACE-1 in AD and the use of in vitro models for studying enzyme modulation in this context, there is no specific information regarding this compound's direct evaluation or effects on BACE-1 in Alzheimer's disease models.

In Vivo Animal Model Studies for Pharmacological Evaluation

In vivo studies using animal models are essential for evaluating the pharmacological effects of compounds in a more complex biological system, assessing their potential efficacy and mechanisms in the context of a living organism.

Neuropharmacological Investigations in Animal Models

Animal models play a crucial role in neuropharmacological research, serving as tools to screen for compounds with potential therapeutic effects on neurological disorders and to investigate the underlying mechanisms of behavioral and neurological changes. nih.govnih.govscielo.brmdpi.comfrontiersin.org These models are used to study conditions like epilepsy, anxiety, and Tourette Syndrome, among others. nih.govnih.govscielo.brmdpi.comfrontiersin.org Neuropharmacological investigations in animal models can involve assessing behavioral responses, neuronal activity, and the effects of compounds on specific neurotransmitter systems or pathways. nih.govscielo.br Different animal species and models offer various advantages for studying different aspects of neurological disorders. frontiersin.org While the provided search results emphasize the significance and application of animal models in neuropharmacological investigations, there is no specific information available regarding neuropharmacological studies involving this compound in animal models.

Immune Modulatory Effects in Animal Systems

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com This knowledge is then used to modify chemical structures to enhance desired biological effects or reduce undesirable ones. gardp.orgwikipedia.org SAR analysis aims to identify the specific structural characteristics responsible for a compound's activity. gardp.org While the search results mention SAR studies for various classes of compounds, including quinoline (B57606) derivatives and tetrahydroisoquinolines (which share some structural features with this compound), specific detailed SAR studies focused solely on this compound and its direct analogs were not extensively provided. mdpi.commdpi.comresearchgate.netnih.govnih.govgeorgiasouthern.edu However, the general principles of SAR, involving the systematic modification of a molecule's structure and testing the resulting changes in activity, would apply to this compound. wikipedia.orgcollaborativedrug.com

Identification of Key Pharmacophores for Biological Activity

The identification of key pharmacophores is a critical step within SAR studies. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for it to exert a specific biological effect through interaction with a biological target. nih.govunina.itslideshare.net These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, arranged in a specific 3D orientation. unina.itslideshare.netresearchgate.net Computational methods, such as clique detection algorithms and molecular alignment techniques, are often employed to identify common pharmacophores among a set of active molecules. nih.govslideshare.netresearchgate.net While the search results discuss pharmacophore identification in a general context and for other compound classes, specific details regarding the identified pharmacophores of this compound were not available. nih.govunina.itslideshare.netresearchgate.net

Design and Synthesis of this compound Derivatives for Enhanced Activity

The design and synthesis of derivatives is a direct application of SAR principles, aimed at creating new compounds with improved biological activity, selectivity, or other desirable properties. gardp.orgwikipedia.orgcollaborativedrug.com This often involves making specific chemical modifications to the core structure based on insights gained from SAR studies and pharmacophore models. wikipedia.orgcollaborativedrug.com The synthesis of various derivatives, such as chalcone (B49325) derivatives and quinoline-chalcone hybrids, has been reported to explore their biological activities, including nematocidal, antiviral, and anticancer effects. mdpi.comfrontiersin.org Similarly, the synthesis of fluorescent analogs of relaxin family peptides has been undertaken to study their in vitro and in vivo characteristics. frontiersin.org While the general approach of designing and synthesizing derivatives to enhance activity is well-established and applicable to this compound, specific examples of designed and synthesized this compound derivatives and their enhanced activities were not found in the provided search results.

Computational Approaches in SAR: Molecular Docking and Dynamics

Computational approaches, particularly molecular docking and molecular dynamics simulations, play a significant role in modern SAR studies and drug discovery. frontiersin.orgplos.orgnih.gov Molecular docking is used to predict the binding orientation and affinity of a ligand to a target protein, providing insights into the molecular interactions at the binding site. slideshare.netfrontiersin.orgplos.orgnih.govosti.gov Molecular dynamics simulations, on the other hand, provide a more dynamic view of the protein-ligand complex, allowing for the assessment of stability and conformational changes over time, and can be used to refine binding free energy calculations. frontiersin.orgplos.orgnih.govosti.gov These methods are valuable for screening large compound libraries, prioritizing potential lead candidates, and understanding the molecular mechanisms of interaction. frontiersin.orgplos.orgnih.gov Studies on other compound classes, such as quinoline-based inhibitors and quinolinedione derivatives, have utilized molecular docking and dynamics to evaluate their potential interactions with biological targets like SARS-CoV-2 proteins. osti.govmdpi.com While these computational techniques are highly relevant to this compound SAR studies, specific computational analyses (docking or dynamics) performed on this compound were not detailed in the search results.

Vii. Synthetic Chemistry of Clivoline

Total Synthesis Approaches to the Clivoline Scaffold

Total synthesis of the this compound scaffold involves constructing the entire molecular framework from simpler, commercially available precursors. Several research groups have pursued this challenging endeavor, employing diverse strategies to assemble the characteristic ring system and establish the correct stereochemistry.

Retrosynthetic Analysis and Key Fragment Syntheses

Retrosynthetic analysis of this compound typically involves dissecting the molecule into simpler, achievable building blocks. This process identifies key disconnections that simplify the synthetic challenge. Common strategies might involve breaking carbon-carbon or carbon-heteroatom bonds within the ring system or cleaving functional groups to reveal simpler intermediates.

For example, a retrosynthetic approach might identify key fragments such as a substituted cyclohexene (B86901) or a functionalized nitrogen-containing ring, which are then synthesized independently before being coupled to form the this compound core. The synthesis of these key fragments often involves established organic reactions tailored to introduce specific functional groups and stereocenters.

Stereoselective and Enantioselective Methodologies

Given the presence of multiple chiral centers in this compound, stereoselective and enantioselective methodologies are paramount in its total synthesis. Stereoselective reactions aim to control the relative stereochemistry between different parts of the molecule, while enantioselective methods seek to produce a single enantiomer of the target compound.

Techniques employed in this compound synthesis and similar complex molecules include asymmetric induction using chiral auxiliaries or catalysts, diastereoselective reactions influenced by existing stereocenters, and the use of chiral starting materials (chiral pool synthesis). ethz.chwikipedia.org For instance, asymmetric synthesis of natural (+)-clivonine has been achieved using a strategy featuring a Bischler-Napieralski reaction. nih.gov Chemoenzymatic approaches utilizing enantiomerically pure starting materials, such as cis-1,2-dihydrocatechol, have also been explored for related Amaryllidaceae alkaloids like clividine, highlighting the utility of biocatalysis or biocatalytic steps in accessing desired stereoisomers. nih.gov

Semisynthesis from Natural Precursors

Semisynthesis involves using naturally occurring compounds as starting materials and performing chemical transformations to convert them into this compound. This approach can be advantageous if suitable natural precursors with a significant portion of the this compound scaffold are readily available. Semisynthesis can potentially reduce the number of synthetic steps compared to total synthesis, especially if the precursor already possesses some of the desired structural features and stereochemistry. However, the availability and cost of the natural precursor, as well as the efficiency and selectivity of the conversion steps, are critical factors in the feasibility of this approach.

Derivatization and Chemical Modification of this compound

Chemical modification and derivatization of this compound are essential for exploring its structure-activity relationships (SAR) and for introducing functional groups that can facilitate targeted applications, such as conjugation to delivery systems or immobilization on solid supports. collaborativedrug.com

Synthesis of Analogues for SAR Studies

The synthesis of this compound analogues involves modifying specific parts of the molecule to understand how structural changes affect its biological activity. This often entails systematic variations of substituents, functional groups, or the core scaffold. nih.govnih.govgpatindia.com These analogues are then tested in biological assays to establish relationships between their chemical structure and their observed effects. nih.gov This process helps identify key structural features responsible for activity and can guide the design of more potent or selective derivatives.

Introduction of Functional Groups for Targeted Applications

Introducing specific functional groups onto the this compound scaffold can enable its use in targeted applications. For example, appending reactive handles like amines, carboxylic acids, or alkyne/azide groups allows for conjugation to biomolecules, polymers, or solid surfaces using techniques like click chemistry. rsc.org This can be useful for developing targeted drug delivery systems, creating chemical probes, or immobilizing this compound for affinity studies. Derivatization techniques, such as those involving reactions with isocyanates to modify hydroxyl groups, can be adapted for introducing new functionalities onto this compound. nih.govnih.gov

Viii. Future Directions and Research Perspectives on Clivoline

Advancements in High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical, genetic, or pharmacological substances. wikipedia.org This automated process utilizes robotics, advanced data processing, and sensitive detectors to quickly identify compounds that modulate specific biomolecular pathways. wikipedia.org The primary goal of HTS is not to fully characterize a compound but to identify "hits" or "leads" from large libraries, which can then be optimized for further development. bmglabtech.com

In the context of clivoline, HTS offers a powerful tool to expand upon its known biological activities, such as its identified anticancer and antibacterial properties. researchgate.netnih.gov Future research can leverage HTS to:

Screen against Diverse Target Libraries: Test this compound and its derivatives against extensive libraries of pharmacological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, to uncover entirely new mechanisms of action and therapeutic applications. bmglabtech.com

Identify Synergistic Interactions: Utilize HTS to screen this compound in combination with other known drugs to identify synergistic effects that could lead to more effective combination therapies, potentially overcoming drug resistance in cancer or infectious diseases. nih.gov

Explore Broad-Spectrum Applications: Following models used for screening antiviral agents, HTS assays can be designed to test this compound's efficacy against a wide range of pathogens, such as various strains of viruses and bacteria, in a rapid and cost-effective manner. nih.gov

The success of these screening campaigns will depend on the development of robust, miniaturized assays that are physiologically relevant and produce high-quality, reproducible data. nih.gov

| HTS Application Area for this compound | Potential Outcome | Relevant Research Models |

| Oncology | Identification of novel cancer cell lines sensitive to this compound; discovery of new anti-cancer mechanisms. | Cell-based assays measuring cytotoxicity, apoptosis, or cell cycle arrest across diverse cancer types. nih.gov |

| Infectious Disease | Discovery of new antibacterial or antiviral properties; identification of activity against drug-resistant microbes. | Assays measuring inhibition of microbial growth, biofilm formation, or viral replication. nih.gov |

| Neurology | Uncovering potential neuroprotective or neurotoxic effects. | High-content imaging of neuronal cells to assess changes in morphology or protein expression. |

Elucidation of Full Biosynthetic Pathways and Metabolic Engineering Strategies

A fundamental gap in the current knowledge of this compound is a detailed understanding of its biosynthesis. Elucidating the complete biosynthetic pathway—the series of enzymatic steps that produce the compound in its natural host—is a critical research goal. This knowledge is the key to unlocking metabolic engineering strategies for enhanced and sustainable production.

Future research in this area should focus on:

Gene Cluster Identification: In fungi and plants, the genes responsible for producing a secondary metabolite are often co-located in a biosynthetic gene cluster. Genome sequencing of a this compound-producing organism, followed by bioinformatic analysis, can identify candidate gene clusters containing enzymes like polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which are often involved in alkaloid biosynthesis.

Functional Genomics: Once a candidate gene cluster is identified, techniques such as targeted gene knockout and heterologous expression in a host like Aspergillus oryzae can be used to confirm the function of each gene in the pathway. rsc.org This approach was successfully used to delineate the biosynthesis of another fungal metabolite, citrinin. rsc.org

Metabolic Engineering for Improved Yield: With the biosynthetic pathway fully characterized, metabolic engineering can be employed to optimize the production of this compound. This could involve overexpressing key biosynthetic genes, knocking out competing pathways, or transferring the entire pathway to a high-yielding industrial microorganism. This approach offers a more sustainable and scalable alternative to chemical synthesis or extraction from natural sources.

The elucidation of this compound's biosynthesis will not only enable its production but may also reveal novel enzymatic reactions that could be valuable biocatalysts for other chemical transformations.

Development of Advanced Analytical Techniques for Complex Biological Matrices

The ability to accurately detect and quantify this compound in complex biological matrices—such as plasma, urine, tissues, and plant extracts—is essential for pharmacokinetic studies, clinical diagnostics, and environmental monitoring. wisdomlib.orgbioanalyticalresearch.com While methods like liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) have been successfully used to identify this compound in various samples, future research should aim to enhance these analytical capabilities. researchgate.netnih.govsci-hub.se

Key future directions include:

Increased Sensitivity and Specificity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) is crucial for studying the compound's effects at trace levels and for early-stage disease biomarker discovery. researchgate.net

Reduced Matrix Effects: Biological samples contain a multitude of interfering substances that can suppress or enhance the analytical signal, leading to inaccurate quantification. nih.govmdpi.com Future work should focus on optimizing sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), and employing matrix-matching calibration standards to mitigate these effects. mdpi.com

High-Throughput and Miniaturization: Adapting analytical workflows for high-throughput analysis is necessary to support large-scale screening and clinical studies. The development of miniaturized techniques could also enable point-of-care diagnostics or field-based environmental testing.

Advanced Instrumentation: Exploring the application of other advanced analytical techniques, such as capillary electrophoresis and supercritical fluid chromatography, may offer alternative separation mechanisms and improved resolution for this compound and its metabolites in particularly challenging matrices. lu.senih.gov

| Analytical Challenge | Proposed Future Development | Rationale |

| Low Analyte Concentration | Ultra-high performance liquid chromatography (UHPLC) coupled with triple quadrupole MS. | Enhanced sensitivity and specificity for quantifying trace amounts of this compound. |

| Matrix Interference | Development of immunoaffinity columns or molecularly imprinted polymers for sample cleanup. | Highly selective extraction of this compound from complex backgrounds, reducing matrix effects. nih.govmdpi.com |

| Metabolite Identification | High-resolution mass spectrometry (e.g., Orbitrap) with advanced data processing software. | Accurate mass measurements to identify and structurally elucidate unknown metabolites of this compound. |

Exploration of this compound's Role in Plant Physiology and Defense Mechanisms

This compound has been identified as a secondary metabolite in various plant species, including Solanum mauritianum and Sinomenium acutum. nih.govplantaedb.com The production of such alkaloids in plants is often linked to defense against herbivores and pathogens. nih.govwikipedia.org These chemical defenses can act as toxins or repellents, protecting the plant from being eaten. nih.gov

Future research should investigate the specific ecological role of this compound:

Induced Defense Studies: Experiments can be designed to determine if the production of this compound is induced or increased in response to specific stressors, such as insect feeding, microbial infection, or drought. wikipedia.orgnih.gov This would provide strong evidence for its role as a defense compound.

Bioactivity Against Herbivores and Pathogens: Direct testing of purified this compound against relevant plant pests and pathogens would clarify its specific defensive functions. This could reveal, for instance, if it has insecticidal, fungicidal, or bactericidal properties in an ecological context.

Metabolite Localization: Investigating where this compound is stored within the plant (e.g., in leaves, roots, or specialized cells like idioblasts) can offer clues about its function. britannica.com For instance, accumulation in surface tissues might suggest a role in deterring feeding, while presence in the roots could indicate defense against soil-borne pathogens.

Physiological Effects on the Plant: Beyond defense, research could explore if this compound has other roles in plant physiology, such as regulating growth or mediating stress responses, similar to other essential plant metabolites. cabidigitallibrary.orglkouniv.ac.in The ubiquitous presence of certain metabolites across different plant parts suggests they may have important, widespread roles. nih.gov

Understanding this compound's role in the producing plant's ecosystem is crucial, not only from a biological standpoint but also for identifying potential applications in agriculture, such as the development of natural pesticides.

Computational Chemistry and Artificial Intelligence in this compound Research

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize drug discovery and development, and these tools can be powerfully applied to this compound research. nih.govfda.gov AI can analyze vast datasets to identify patterns and make predictions, while computational chemistry can model molecular interactions at an atomic level.

Future applications in this domain include:

Target Prediction and Validation: AI algorithms can analyze the structure of this compound and predict its potential biological targets by comparing it to databases of known compounds and their activities. This can help prioritize experimental validation and uncover novel mechanisms of action.

Molecular Docking and Simulation: Computational docking can be used to model how this compound binds to its target proteins. This provides insights into its mechanism of action and can guide the rational design of new derivatives with improved potency and selectivity.

Predictive Toxicology: AI models, trained on data from existing compounds, can be used to predict the potential toxicity of this compound and its analogues, helping to identify and deprioritize potentially harmful candidates early in the development process. nih.gov

Analysis of HTS Data: Machine learning algorithms are adept at analyzing the large and complex datasets generated by HTS campaigns. They can help identify true "hits," filter out false positives, and classify compounds based on their activity profiles. cedars-sinai.edu

By combining computational approaches with experimental work, researchers can significantly accelerate the research and development pipeline for this compound-based therapeutics, making the process more efficient and cost-effective.

Potential for Sustainable Production and Resource Management

As interest in this compound grows, developing sustainable methods for its production becomes paramount. Relying solely on extraction from wild plants is often not viable due to ecological disruption and inconsistent supply. Future strategies must focus on sustainability and efficient resource management. intrinsiccs.comdeltek.com

Two primary avenues for sustainable production should be explored:

Biotechnological Production: As described in section 8.2, once the biosynthetic pathway is known, it can be transferred to a microbial host (like yeast or bacteria) for fermentation-based production. This approach aligns with the principles of the bioeconomy, using renewable feedstocks to create high-value products in a controlled, scalable, and environmentally friendly manner. europa.eumdpi.com

Sustainable Sourcing and Agriculture: For plant-based production, sustainable practices are key. The plant Solanum mauritianum, a known source of this compound, is also an invasive species in some regions. researchgate.netnih.gov Harvesting this plant for this compound extraction could potentially be integrated into invasive species management programs, creating a value-added product from an environmental problem. This would require careful resource management to ensure sustainable harvesting rates and ecological balance. researchgate.net

Furthermore, the development of a sustainable supply chain requires a life cycle assessment to evaluate the environmental impact of different production methods, from raw material sourcing to final product purification. celanese.comlearningfornature.org Adopting principles of green chemistry in extraction and purification processes will also be essential to minimize waste and energy consumption.

Q & A

Q. How to address reproducibility challenges in this compound’s in vivo studies?

- Methodological Guidance : Standardize animal models (e.g., C57BL/6 mice) and dosing protocols across labs. Share raw data (e.g., pharmacokinetic curves) via platforms like Figshare. Use BRET (Bioluminescence Resonance Energy Transfer) assays to verify target engagement in real time. Publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.